Tetradecyl phosphorodichloridate
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Overview
Description
Tetradecyl phosphorodichloridate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a tetradecyl group attached to a phosphorodichloridate moiety. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl phosphorodichloridate can be synthesized through the reaction of tetradecyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Tetradecyl alcohol+Phosphorus oxychloride→Tetradecyl phosphorodichloridate+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process may also include steps for the purification of the final product, such as distillation or recrystallization, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form tetradecyl phosphoric acid and hydrogen chloride.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Solvents: Dichloromethane, toluene
Catalysts: Acid or base catalysts may be used to facilitate certain reactions
Major Products Formed
Esters: Formed from the reaction with alcohols
Amides: Formed from the reaction with amines
Thioesters: Formed from the reaction with thiols
Phosphoric Acid: Formed from hydrolysis
Scientific Research Applications
Tetradecyl phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tetradecyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which readily reacts with nucleophilic species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- Trihexyl tetradecyl phosphonium chloride
- Tributyltetradecyl phosphonium chloride
- Trihexyl tetradecyl phosphonium bromide
Comparison
Tetradecyl phosphorodichloridate is unique in its structure and reactivity compared to other similar compounds. While compounds like trihexyl tetradecyl phosphonium chloride and tributyltetradecyl phosphonium chloride are also organophosphorus compounds, they differ in their functional groups and specific applications. This compound is particularly notable for its use in organic synthesis and its ability to form a wide range of derivatives through substitution reactions.
Properties
CAS No. |
109259-35-0 |
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Molecular Formula |
C14H29Cl2O2P |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
1-dichlorophosphoryloxytetradecane |
InChI |
InChI=1S/C14H29Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2-14H2,1H3 |
InChI Key |
CWLGNBMUGORIIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
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